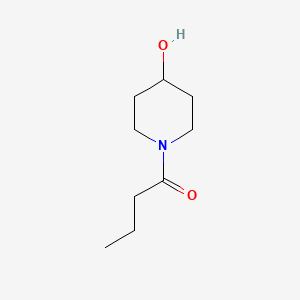

1-(4-Hydroxypiperidin-1-yl)butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

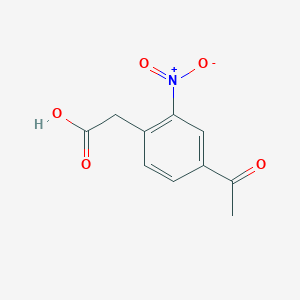

“1-(4-Hydroxypiperidin-1-yl)butan-1-one” is a chemical compound with the CAS Number: 202647-18-5 . It has a molecular weight of 171.24 and its IUPAC name is 1-butyryl-4-piperidinol . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “1-(4-Hydroxypiperidin-1-yl)butan-1-one” is 1S/C9H17NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h8,11H,2-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(4-Hydroxypiperidin-1-yl)butan-1-one” is an oil at room temperature . It has a molecular weight of 171.24 .Aplicaciones Científicas De Investigación

Molecular Interactions and Crystal Morphology

A study investigated the tableting behavior of drugs, including haloperidol, which is structurally similar to "1-(4-Hydroxypiperidin-1-yl)butan-1-one". The research highlighted how molecular interactions can influence the crystal habit of drug molecules, affecting the pharmaceutical process. Molecular mechanics calculations and X-ray diffraction analysis were utilized to understand the structural properties and crystal morphology of these compounds, providing insights that could optimize industrial processes (Li Destri et al., 2011).

Synthesis and Chemical Properties

- A method for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones, which are related to "1-(4-Hydroxypiperidin-1-yl)butan-1-one", was developed using Cu(I)-catalyzed reductive aldol cyclization. This approach, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of functionally enriched piperidin-2-ones and hydroxylated piperidines (Lam et al., 2005).

- Another study described the novel reductive amination of nitriles, presenting an efficient route to 5-hydroxypiperidone-derived N,N-acetals. This biocatalytic approach toward synthesizing 5-hydroxypiperidin-2-one and related compounds opens up possibilities for preparing biologically active substances (Vink et al., 2003).

Potential Applications in Antimicrobial and Antituberculosis Activities

- Research on the synthesis and antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, some of which are structurally related to "1-(4-Hydroxypiperidin-1-yl)butan-1-one", showed that these compounds exhibit significant activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Fadda et al., 2016).

- A study on the synthesis of new 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols revealed antituberculosis activity, highlighting the potential of these compounds in therapeutic applications against tuberculosis (Omel’kov et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBGOMJEYADOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxypiperidin-1-yl)butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)

![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)